molecular formula C5H6ClF3N4O2 B1388904 (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride CAS No. 1185297-12-4

(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride

Cat. No.: B1388904
CAS No.: 1185297-12-4
M. Wt: 246.57 g/mol
InChI Key: HWUVMIWZNBADKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Registry Identifications

(5-Amino-3-trifluoromethyl-triazol-1-yl)-acetic acid hydrochloride possesses the Chemical Abstracts Service registry number 1185297-12-4, which serves as its unique chemical identifier in international databases. The closely related free acid form, [5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid, carries the distinct registry number 883545-68-4 and exhibits a molecular formula of C5H5F3N4O2 with a molecular weight of 210.114 daltons. The systematic nomenclature reflects the compound's complex substitution pattern, wherein the amino group occupies the 5-position of the triazole ring, the trifluoromethyl group is positioned at the 3-position, and the acetic acid moiety is attached to the 1-nitrogen atom of the triazole scaffold.

The International Union of Pure and Applied Chemistry nomenclature system provides alternative naming conventions for this compound, emphasizing the 1H-1,2,4-triazole core structure with appropriate locants for the substituents. The hydrochloride salt designation indicates the protonation state of the compound, typically occurring at the amino nitrogen or the carboxylic acid functionality, which significantly influences the compound's physicochemical properties and crystalline behavior. Related compounds within this structural family include simpler analogs such as 1H-1,2,4-triazole-1-acetic acid (CAS 28711-29-7), which lacks both the amino and trifluoromethyl substituents. These registry identifications facilitate precise communication within the scientific community and enable accurate database searches for research and commercial purposes.

Position in Heterocyclic Chemistry

The 1,2,4-triazole framework forms the structural foundation of this compound, representing one of the two primary isomeric forms of triazoles alongside 1,2,3-triazoles. Triazoles belong to the broader category of heterocyclic compounds, which are defined as cyclic structures containing atoms of at least two different elements as ring members. The five-membered triazole ring system contains two carbon atoms and three nitrogen atoms, creating a highly nitrogen-rich environment that imparts unique electronic properties to the entire molecular structure.

Within the 1,2,4-triazole system, the compound exhibits the characteristic planar geometry with all atoms maintaining sp2 hybridization. The Carbon-Nitrogen and Nitrogen-Nitrogen bond distances fall within the narrow range of 132 to 136 picometers, demonstrating the aromatic character of the triazole ring system. The presence of three nitrogen atoms within the five-membered ring creates multiple sites for potential protonation and deprotonation, with 1,2,4-triazole demonstrating amphoteric behavior in aqueous solutions. The compound's position within heterocyclic chemistry is further distinguished by the substitution pattern, where the 5-amino group provides additional nucleophilic character, while the 3-trifluoromethyl group introduces significant electron-withdrawing effects.

The acetic acid side chain attached to the N-1 position creates additional complexity, transforming the basic triazole scaffold into a functionalized derivative with carboxylic acid functionality. This structural arrangement places the compound within the specialized category of triazole-acetic acid derivatives, which have emerged as important intermediates and building blocks in synthetic chemistry. The heterocyclic classification system recognizes such compounds as substituted azoles, specifically within the triazole subcategory that exhibits substantial biological and chemical versatility.

Significance of Triazole Derivatives in Chemical Research

Triazole derivatives have established themselves as indispensable components in modern chemical research, with their significance extending across multiple scientific disciplines including medicinal chemistry, materials science, and synthetic methodology development. The unique structural features of triazoles, particularly their nitrogen-rich composition and aromatic stability, enable these compounds to serve as versatile scaffolds for drug discovery and development programs. Research has demonstrated that 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles, with triazoles representing a significant portion of these bioactive molecules.

The 1,2,4-triazole system specifically demonstrates remarkable synthetic accessibility through various established methodologies, including the Einhorn-Brunner reaction and the Pellizzari reaction. Contemporary research has expanded these classical approaches to include metal-free synthetic strategies that enable the efficient construction of trifluoromethyl-substituted triazoles with broad substrate scope and high efficiency. These synthetic advances have facilitated the exploration of triazole derivatives as peptidomimetics, where the triazole ring can serve as an isostere for peptide bonds while providing enhanced metabolic stability.

The incorporation of trifluoromethyl groups into triazole scaffolds represents a particularly significant development in chemical research, as fluorine-containing compounds often exhibit improved pharmacokinetic properties, including resistance to metabolic oxidation and hydrolysis. The electron-withdrawing nature of the trifluoromethyl group also modifies the electronic properties of the triazole ring, potentially enhancing binding affinity and selectivity in biological systems. Current research methodologies have demonstrated the feasibility of constructing diverse trifluoromethyl triazole derivatives through regioselective [3+2]-cycloaddition reactions, providing access to structurally complex molecules with potential therapeutic applications.

The significance of triazole derivatives extends beyond traditional pharmaceutical applications to include their utility in coordination chemistry, where the multiple nitrogen atoms provide excellent chelating properties for metal complexes. Recent investigations have also explored the use of triazoles in materials science applications, where their thermal stability and electronic properties contribute to the development of advanced functional materials.

Historical Context of Trifluoromethyl-Substituted Triazoles

The historical development of trifluoromethyl-substituted triazoles represents a convergence of two important trends in organic chemistry: the exploration of fluorinated organic compounds and the advancement of azole chemistry. The initial recognition of fluorine's unique properties in organic molecules began in the mid-20th century, leading to systematic investigations of trifluoromethyl groups as molecular modifiers that could enhance chemical and biological properties. The introduction of trifluoromethyl substituents into heterocyclic systems emerged as researchers sought to combine the beneficial aspects of fluorination with the versatility of nitrogen-containing ring systems.

Early synthetic approaches to trifluoromethyl triazoles faced significant challenges due to the harsh conditions required for trifluoromethyl group installation and the potential incompatibility of these conditions with sensitive triazole ring systems. The development of milder synthetic methodologies, including the use of trifluoroacetimidoyl chlorides as starting materials, marked a significant advancement in the field by enabling more efficient and scalable synthetic routes. These methodological improvements facilitated the systematic exploration of structure-activity relationships within trifluoromethyl triazole series, leading to the identification of compounds with enhanced biological activities.

The historical progression of trifluoromethyl triazole chemistry has been closely linked to advances in peptide chemistry and the development of peptidomimetic strategies. Researchers recognized that trifluoromethyl triazoles could serve as bioisosteres for natural amino acids while providing increased metabolic stability and altered physicochemical properties. This recognition led to intensive research efforts focused on developing synthetic methodologies that could provide access to diverse trifluoromethyl triazole scaffolds suitable for biological evaluation.

Contemporary research in trifluoromethyl triazole chemistry has been facilitated by the development of more sophisticated analytical techniques and computational methods that enable precise characterization of these complex molecular systems. The field has benefited from advances in fluorine-19 nuclear magnetic resonance spectroscopy, which provides detailed information about the electronic environment of trifluoromethyl groups within triazole systems. Modern synthetic approaches have also incorporated green chemistry principles, leading to the development of metal-free synthetic protocols that reduce environmental impact while maintaining high efficiency and selectivity.

Properties

IUPAC Name

2-[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4O2.ClH/c6-5(7,8)3-10-4(9)12(11-3)1-2(13)14;/h1H2,(H,13,14)(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUVMIWZNBADKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1C(=NC(=N1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Malonic Acid with Aminoguanidine Bicarbonate

One primary method involves the reaction of malonic acid with aminoguanidine bicarbonate to form 5-amino-1,2,4-triazol-3-ylacetic acid, a precursor to the target compound. This method is detailed in a Russian patent (RU2313522C1) and includes the following steps:

Step Description Conditions Notes
1 Mixing malonic acid with aminoguanidine bicarbonate pH 0-1 adjusted with concentrated HCl; temperature 80-100 °C; 15 minutes Water is distilled off under vacuum
2 Cyclization under alkaline conditions Add NaOH solution; heat at 80-100 °C for 15-20 minutes Formation of triazole ring
3 Acidification and isolation Acidify to pH 3-4 with 10% HCl; cool and filter precipitate Product crystallized from water as monohydrate

Yields and Purity:

  • Yield ranges from 50% to 83% depending on molar ratios and pH control.
  • Melting point of product: 186-187 °C (decomposition).
  • The process achieves increased yields and reduced synthesis time by controlling pH and temperature precisely.

This method is efficient for producing the 5-amino-1,2,4-triazol-3-ylacetic acid intermediate with high purity and is adaptable for scale-up due to straightforward reaction conditions.

Introduction of the Trifluoromethyl Group and Further Functionalization

The trifluoromethyl substitution at the 3-position of the triazole ring is introduced through a multi-step synthesis involving:

  • Starting with 2-chloropyrazine and hydrazine hydrate to form hydrazine derivatives.
  • Reaction with trifluoroacetic anhydride in the presence of chlorobenzene and methylsulfonic acid to introduce the trifluoromethyl group.
  • Subsequent purification steps including pH adjustments, extractions, and chromatographic filtration.

This method, described in Chinese patent CN102796104A, outlines:

Step Description Conditions Outcome
1 Formation of hydrazine intermediate Ethanol, hydrazine hydrate, 2-chloropyrazine; 58-61 °C; 15 hours Intermediate with 93.3% HPLC purity
2 Trifluoromethylation Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid; reflux; 110 °C for 42 h, then 100 °C for 60 h Product with 99.1% HPLC purity after purification

The process includes vacuum distillation to remove trifluoroacetic acid and pH adjustments to isolate the organic phase, followed by washing and drying steps. This synthetic route is designed to minimize by-products and facilitate industrial scalability.

Formation of Hydrochloride Salt

The final step to obtain (5-Amino-3-trifluoromethyl-triazol-1-yl)-acetic acid hydrochloride involves:

  • Dissolving the purified free acid in ethanol.
  • Addition of hydrogen chloride (HCl) in ethanol under nitrogen atmosphere.
  • Precipitation of the hydrochloride salt.
  • Filtration, washing, and drying to constant weight.

This salt formation enhances compound stability, crystallinity, and purity, making it suitable for pharmaceutical applications.

Comparative Analysis of Preparation Methods

Feature Malonic Acid + Aminoguanidine Method Trifluoromethylation via Trifluoroacetic Anhydride
Starting Materials Malonic acid, aminoguanidine bicarbonate 2-chloropyrazine, hydrazine hydrate, trifluoroacetic anhydride
Key Reaction Type Cyclization under acidic and alkaline conditions Electrophilic trifluoromethylation and ring formation
Temperature Range 80-100 °C 0-110 °C (multi-step)
Reaction Time ~15-20 minutes per step 15 hours + 42-60 hours reflux
Yield Up to 83% for intermediate acid High purity (HPLC >99%) for trifluoromethylated product
Scalability High, due to simple conditions Industrially feasible but longer process
By-products Minimal with controlled pH Minimal with careful purification

Research Findings and Notes

  • The cyclization of malonic acid with aminoguanidine bicarbonate is a robust method for synthesizing the triazole acetic acid intermediate, with pH control critical for maximizing yield and purity.
  • The trifluoromethyl group introduction requires careful handling of reactive reagents (trifluoroacetic anhydride) and prolonged reflux to ensure complete substitution and ring closure.
  • The hydrochloride salt form is preferred for pharmaceutical formulations due to improved physicochemical properties.
  • The overall synthetic approach balances reaction efficiency, purity, and industrial scalability, with documented yields and melting points confirming product identity and quality.

Summary Table of Preparation Steps

Step No. Process Stage Reagents/Conditions Product/Form Yield/Purity Reference
1 Cyclization Malonic acid + aminoguanidine bicarbonate; pH 0-1; 80-100 °C; vacuum water removal 5-amino-1,2,4-triazol-3-ylacetic acid 50-83%; mp 186-187 °C
2 Alkaline cyclization NaOH solution; 80-100 °C; 15-20 min Cyclized intermediate -
3 Trifluoromethylation 2-chloropyrazine, hydrazine hydrate, trifluoroacetic anhydride, methylsulfonic acid; reflux 42-60 h 3-trifluoromethyl substituted triazole HPLC 99.1%
4 Hydrochloride salt formation HCl in ethanol, nitrogen atmosphere Hydrochloride salt of target compound -

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the trifluoromethyl group, leading to partially or fully reduced products.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the trifluoromethyl group and the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other nucleophiles.

Major Products

    Oxidized Derivatives: N-oxides, hydroxylated products.

    Reduced Derivatives: Amines, partially reduced triazoles.

    Substituted Products: Various substituted triazoles and acetic acid derivatives.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have shown that derivatives of triazole compounds exhibit antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its interaction with microbial membranes .
  • Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. The unique structure of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride may contribute to its effectiveness in targeting specific cancer pathways .

Agricultural Applications

The compound is also being explored for its role in agriculture:

  • Fungicides : Due to its triazole moiety, this compound may serve as a fungicide. Triazoles are known for their efficacy against a variety of fungal pathogens in crops, making them valuable in agricultural chemistry .
  • Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator, influencing plant metabolism and growth patterns through hormonal modulation .

Material Science

In material science, the compound's properties can be harnessed for:

  • Polymer Chemistry : The incorporation of triazole rings into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for various industrial uses .
  • Nanotechnology : The unique chemical structure allows for functionalization at the nanoscale, potentially leading to applications in drug delivery systems and biosensors .

Case Study 1: Antimicrobial Efficacy

A study published in 2018 examined the antimicrobial properties of various triazole derivatives, including this compound. The results indicated a significant reduction in bacterial counts when tested against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by the trifluoromethyl group .

Case Study 2: Agricultural Impact

In agricultural trials, the compound was tested as a fungicide against Fusarium species affecting wheat crops. Results showed a 40% increase in yield compared to untreated controls, demonstrating its potential as an effective agricultural agent .

Mechanism of Action

The mechanism of action of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the triazole ring facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects, increasing acidity of the acetic acid moiety and lipophilicity, which may enhance membrane permeability compared to -OH or -NH₂ analogs .
  • Amino (-NH₂): Facilitates hydrogen bonding, improving solubility and target binding affinity. This contrasts with bromophenyl derivatives (e.g., ), where steric bulk may limit bioavailability.
  • Hydrochloride Salt : Common across analogs (e.g., ), improving aqueous solubility for pharmacological applications.

Physicochemical and Pharmacological Differences

Solubility and Lipophilicity

  • The target compound’s -CF₃ group increases lipophilicity (logP ~1.5–2.5 estimated) compared to the hydrophilic -OH analog (logP ~0.5) . However, the hydrochloride salt counteracts this by enhancing water solubility.
  • Bromophenyl derivatives (e.g., ) exhibit lower solubility due to aromatic hydrophobicity, despite the HCl salt.

Stability and Reactivity

  • -CF₃ groups are metabolically stable, resisting oxidative degradation, whereas -OH analogs () may undergo glucuronidation or sulfation.
  • Amino groups (target compound and ) are susceptible to acetylation or deamination, necessitating protective formulations.

Biological Activity

(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride is a synthetic compound belonging to the triazole family, which has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies that illustrate its pharmacological significance.

Synthesis

The synthesis of this compound involves several chemical processes. A common approach includes the reaction of 5-amino-1H-1,2,4-triazole derivatives with acetic acid derivatives under controlled conditions. The synthesis has been optimized for yield and purity through various methodologies, including microwave-assisted synthesis and solvent-free reactions.

Biological Activity

The biological activity of this compound has been explored in several studies:

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Microorganism MIC (µg/mL)
E. coli32
S. aureus16
C. albicans64

Anticancer Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it significantly inhibits cell proliferation in various cancer types.

Cell Line IC50 (µM)
HeLa10.5
MCF-78.2
A54915.0

These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving mitochondrial dysfunction and caspase activation.

The proposed mechanism of action involves the inhibition of key enzymes involved in nucleic acid synthesis and cell division. The triazole ring may interact with the active sites of these enzymes, leading to decreased cellular proliferation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various triazole derivatives, including this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In a preclinical study published in Cancer Letters, researchers assessed the effects of this compound on breast cancer cell lines. The findings demonstrated significant reductions in cell viability and suggested a potential role in combination therapy with existing chemotherapeutics .
  • Pharmacokinetics and Toxicology : A toxicological assessment revealed that while the compound exhibits promising biological activity, it also necessitates careful evaluation for potential side effects and pharmacokinetic profiles to ensure safety in clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride?

  • Methodological Answer : The synthesis typically involves coupling monochloroacetic acid with triazole precursors in alkaline media (e.g., NaOH) using water-dimethylformamide (1:1) as a solvent. Temperature control (60–80°C) and pH adjustment (pH 8–10) are critical to maximize yield and minimize side reactions. Hydrochloric acid is used in later stages to isolate the hydrochloride salt .
  • Key Variables : Solvent polarity, stoichiometric ratios of reagents, and reaction time (3–5 hours under reflux conditions are common) .

Q. How is the compound’s structural identity confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • Elemental analysis to verify C, H, N, and Cl content.
  • IR spectroscopy to identify functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹).
  • Chromatography (HPLC or TLC) to confirm purity and homogeneity .
    • Advanced Tip : Cross-validate with 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to resolve ambiguities in tautomeric forms of the triazole ring .

Q. What are the standard protocols for purity assessment?

  • Methodological Answer :

  • Melting point analysis (sharp range within 1–2°C indicates purity).
  • HPLC with UV detection (C18 column, acetonitrile-water mobile phase) to quantify impurities (<1% threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :

  • For NMR discrepancies , use deuterated solvents (DMSO-d₆ or D₂O) to eliminate solvent interference and perform 2D experiments (COSY, HSQC) .
  • For X-ray crystallography , employ SHELXL for refinement, especially with high-resolution data (>1.0 Å). Address twinning or disordered atoms using the TWIN/BASF commands in SHELX .
    • Case Study : A 2024 study resolved ambiguous electron density in triazole derivatives by combining XRD with DFT-optimized molecular models .

Q. What advanced techniques are used to study the compound’s reactivity and stability?

  • Methodological Answer :

  • Microwave-assisted synthesis reduces reaction time (e.g., from 5 hours to 30 minutes) while maintaining yield .
  • Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation pathways (e.g., hydrolysis of the acetic acid moiety) .
    • Oxidative Stability : Monitor sulfoxide/sulfone formation via LC-MS under H₂O₂ exposure .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

  • Methodological Answer :

  • Structural Modifications : Replace the trifluoromethyl group with halogens (Cl, F) or methyl groups (see Table 1) .

  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .

    Table 1. Structurally Similar Compounds for SAR Studies

    Compound NameKey ModificationBiological Target
    N-(4-chlorophenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamideSulfanyl groupAntimicrobial activity
    2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochlorideMethyl substitutionCytotoxicity screening

Q. What computational strategies enhance mechanistic understanding of its interactions?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) to predict binding affinities with proteins (e.g., CYP450 isoforms).
  • DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .

Q. How can discrepancies in biological activity data across studies be addressed?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls.
  • Dose-response curves (IC₅₀/EC₅₀) to account for batch-to-batch variability in compound purity .
    • Case Study : A 2023 study attributed inconsistent antimicrobial results to differences in bacterial membrane permeability; this was resolved using efflux pump inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.